Beyond the specific examples mentioned above, 2-Fluoro-4-methylpyridine's unique properties and potential for further functionalization make it an attractive candidate for various other research endeavors. These may include:
2-Fluoro-4-methylpyridine, also known as 2-fluoro-4-picoline, is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 111.12 g/mol. It features a pyridine ring substituted with a fluorine atom at the second position and a methyl group at the fourth position. This compound is characterized by its clear to pale yellow liquid form and has a boiling point of around 157 °C .
Research indicates that 2-fluoro-4-methylpyridine exhibits significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism . This inhibition suggests potential implications in pharmacokinetics and drug interactions.
The synthesis of 2-fluoro-4-methylpyridine can be achieved through several methods:
2-Fluoro-4-methylpyridine finds applications primarily in the pharmaceutical industry. Its derivatives are explored for:
Studies have shown that 2-fluoro-4-methylpyridine interacts with various biological systems, particularly through its role as an enzyme inhibitor. Its interaction with cytochrome P450 enzymes highlights its potential influence on drug metabolism and efficacy, making it a subject of interest in pharmacological research .
Several compounds share structural similarities with 2-fluoro-4-methylpyridine. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Unique Features |
---|---|---|
3-Bromo-2-fluoro-4-methylpyridine | 884495-46-9 | Contains bromine instead of hydrogen at the third position |
5-Bromo-2-fluoro-4-methylpyridine | 864830-16-0 | Bromination at the fifth position alters reactivity |
2-Fluoro-3-methylpyridine | 473596-07-5 | Fluorine at the second position and methyl at third |
3-Fluoro-4-methylpyridine | 36178-05-9 | Fluorine at the third position changes properties significantly |
The uniqueness of 2-fluoro-4-methylpyridine lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds.
Flammable;Irritant